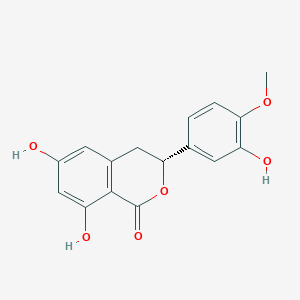
Thunberginol E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thunberginol E is a dihydroisocoumarin compound found in the processed leaves of Hydrangea macrophylla var. This compound is known for its antiallergic and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: Thunberginol E can be synthesized through various methods. One notable method involves the selenium-catalyzed synthesis of isocoumarins. This method uses stilbene carboxylic acids, diphenyl diselenide, and a hypervalent iodine reagent . Another method involves the thermal cyclization reaction of ketoamides, followed by deprotection of hydroxyl groups .
Industrial Production Methods:
化学反応の分析
Types of Reactions: Thunberginol E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
科学的研究の応用
Thunberginol E has a wide range of scientific research applications:
作用機序
Thunberginol E exerts its effects primarily through the inhibition of degranulation processes in cells. It inhibits the increase in intracellular free calcium levels, which is essential for the degranulation and production of cytokines in cells . This inhibition helps reduce allergic reactions and inflammation.
類似化合物との比較
- Thunberginol C
- Thunberginol D
- Hydrangenol
Comparison: Thunberginol E is unique due to its specific hydroxyl and methoxy substitutions, which contribute to its distinct antiallergic and antimicrobial properties . Compared to Thunberginol C and D, this compound has shown more potent activity in certain biological assays .
特性
CAS番号 |
147517-08-6 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC名 |
(3R)-6,8-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-3-2-8(5-11(13)18)14-6-9-4-10(17)7-12(19)15(9)16(20)22-14/h2-5,7,14,17-19H,6H2,1H3/t14-/m1/s1 |
InChIキー |
MZKMQBPFGDJUFV-CQSZACIVSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
正規SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC(=C3)O)O)C(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
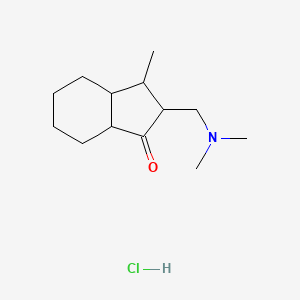
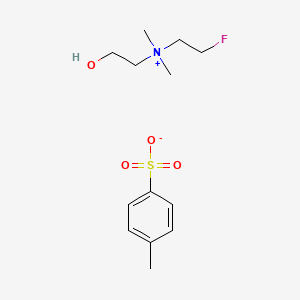
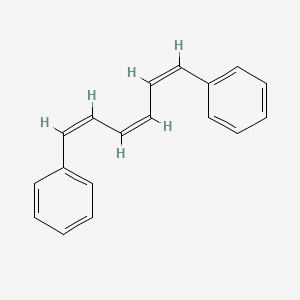
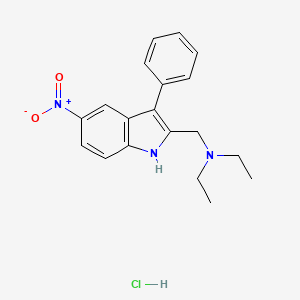
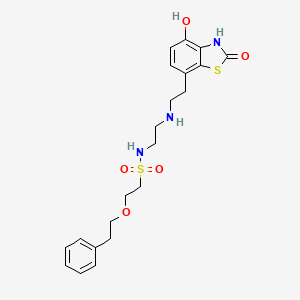
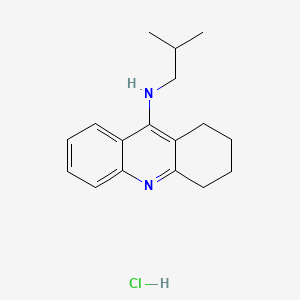
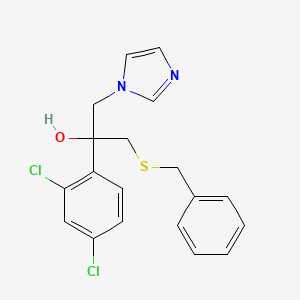
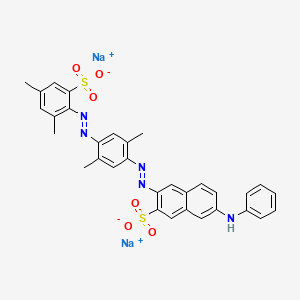
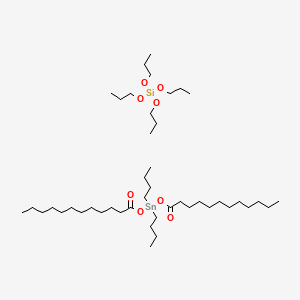
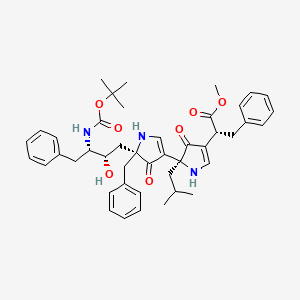
![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)

